7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is a fluorinated derivative of tetrahydroquinoline, characterized by its unique molecular structure which includes a fluorine atom at the 7th position and a methyl group at the 1st position. Its molecular formula is and it has a molecular weight of approximately 179.19 g/mol . This compound is primarily utilized in scientific research due to its potential biological activities and pharmacological properties.
There is no current information available on the specific mechanism of action of 7F-1MQ. Quinolinones, in general, exhibit a wide range of biological activities depending on the specific substitutions on the ring structure. Some quinolinones have been shown to possess antibacterial, antifungal, and antitumor properties []. However, further research is needed to determine if 7F-1MQ exhibits any specific biological effects and its underlying mechanism of action.
7-Fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one (7-F-1-MQ) is a heterocyclic compound that can be synthesized through various methods. Scientific literature describes reactions involving anthranilic acids, amides, or aminoketones as starting materials. PubChem:
Research has explored the potential applications of 7-F-1-MQ in different areas of science. Here are two promising fields:
The chemical behavior of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one can be attributed to its functional groups and the presence of the fluorine atom. It typically undergoes various reactions such as:
These reactions are significant for developing new compounds in medicinal chemistry and for understanding its biological interactions.
Research indicates that 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one exhibits notable biological activities. It has been studied for its potential as:
The synthesis of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one typically involves several key steps:
This method can be adapted for industrial production by optimizing reaction conditions and employing continuous flow reactors.
Studies on the interaction of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one with biological targets reveal that:
Research continues to explore these interactions to better understand its therapeutic potential and mechanisms of action .
Several compounds share structural similarities with 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one. Notable examples include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one | Fluorine at position 6 | Different enzyme inhibition profile |
| 8-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one | Fluorine at position 8 | Potentially different pharmacokinetics |
| 7-Fluoro-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one | Ethyl group at position 1 | Variations in biological activity due to ethyl substitution |
The unique substitution pattern of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one contributes significantly to its chemical reactivity and biological activity compared to these similar compounds. Its specific structural features make it a valuable subject for further research in medicinal chemistry and related fields .